

Theliatinib Profile & Preclinical Biomarker Data

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Compound Focus: Theliatinib

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Theliatinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The following table summarizes its core characteristics and key preclinical findings from patient-derived xenograft (PDX) models of esophageal cancer (EC) [1] [2].

Attribute	Description / Finding
Drug Class	EGFR tyrosine kinase inhibitor (TKI) [3].
Primary Indication (Under Investigation)	Esophageal Cancer (EC), particularly tumors with high EGFR expression [1] [2].
Key Biomarker	EGFR Protein Overexpression (measured by IHC H-score \geq 200) [1] [2].
Prevalence in EC (n=70)	71.4% (50/70 samples) showed high EGFR protein expression [1] [2].
Secondary Biomarkers	EGFR Gene Amplification (less common, 11.6% by qPCR) and wild-type K-Ras/B-Raf [1] [2].
Resistance Markers	Co-occurrence of PIK3CA mutations or FGFR1 overexpression [1] [2].
Efficacy in High EGFR PDX	Strong antitumor activity, including tumor regression [1] [2].

Attribute	Description / Finding
Efficacy in Low EGFR PDX	Diminished efficacy [1] [2].

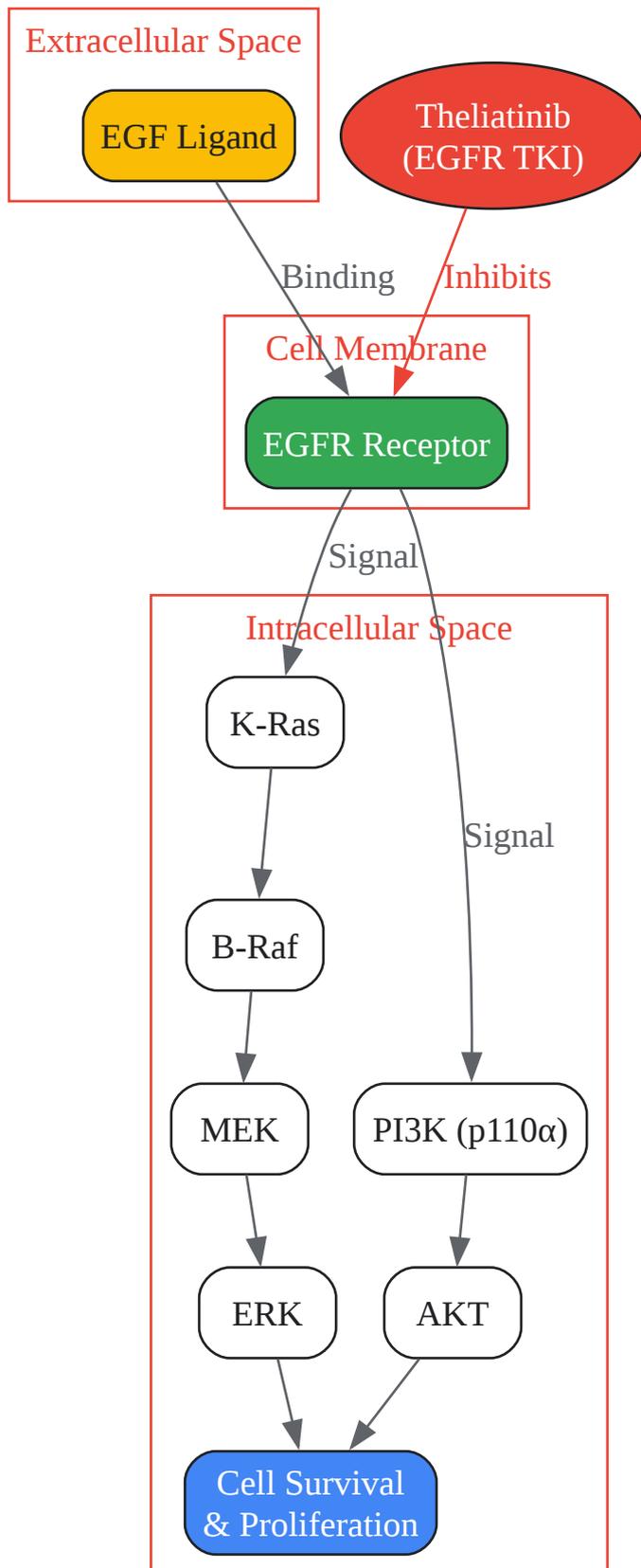
Experimental Protocols for Biomarker Analysis

The preclinical validation of biomarkers for **theliatinib** relied on several standard oncological research techniques [1] [2]:

- **Immunohistochemistry (IHC):** Used to quantify EGFR **protein expression levels** in patient tumor samples and PDX models. An H-score of 200 or greater was defined as high expression and used to stratify models for drug testing [1] [2].
- **Quantitative PCR (qPCR) & Fluorescence In Situ Hybridization (FISH):** Employed to assess **EGFR gene copy number gain** and **gene amplification**, respectively [1] [2].
- **Sanger Sequencing:** Utilized to profile tumor samples for hot-spot mutations in key genes including **EGFR, PIK3CA, K-Ras, and B-Raf** to understand the molecular context and potential resistance mechanisms [1] [2].
- **Patient-Derived Xenograft (PDX) Models:** Fresh human esophageal cancer tumors were implanted and grown in immunodeficient mice. These models preserve the histological and molecular characteristics of the original patient tumor and were used as a platform to evaluate the correlation between biomarker status (e.g., EGFR H-score) and **theliatinib**'s antitumor efficacy [1] [2].

EGFR Signaling Pathway & Theliatinib's Role

The diagram below illustrates the EGFR signaling pathway, the mechanism of **theliatinib**, and the rationale for its biomarker strategy.



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Diagram 1: **Theliatinib** inhibits the EGFR signaling pathway. In tumors with high EGFR expression, this blockade is effective. However, concurrent mutations in downstream genes like PIK3CA can cause resistance.

Gaps in Current Search Results and Next Steps

The search results are limited to a **2017 preclinical study** [1] [2]. For a complete picture of **theliatinib's** development status, you would need to seek out more recent data:

- **Check for Clinical Trial Results:** The search results mention a Phase I clinical trial (NCT02601248). You should search clinical trial registries like ClinicalTrials.gov for the results of this and any subsequent trials, which would contain crucial data on biomarker validation in humans.
- **Look for Later-Phase Studies:** Investigate whether Phase II or III trials have been conducted or published, as these are typically where biomarkers are prospectively validated for clinical use.
- **Review Literature Post-2017:** A search on scientific databases (e.g., PubMed) for "**theliatinib**" after 2017 may reveal newer publications on its clinical application and biomarker analysis.

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References

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